[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry nomenclature for 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine demonstrates the systematic approach required for complex polycyclic amine structures. According to chemical database records, the preferred International Union of Pure and Applied Chemistry name is N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine, which reflects the compound's structural hierarchy and functional group priorities. This nomenclature follows established International Union of Pure and Applied Chemistry principles for amine naming, where the nitrogen atom serves as the central reference point for systematic designation.
The structural interpretation reveals a complex molecular architecture comprising three distinct components: a 2,3-dihydro-1H-indene ring system, a pyridin-3-yl group, and an ethylamine moiety. The indene portion represents a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with the 2,3-dihydro designation indicating the saturation of the five-membered ring component. The systematic numbering of the indene system follows International Union of Pure and Applied Chemistry conventions for fused ring systems, where the bridgehead carbons and fusion nomenclature principles determine the positional assignments.
The pyridin-3-yl substituent introduces a six-membered nitrogen-containing heterocycle, with the "3-yl" designation specifying attachment at the meta position relative to the pyridine nitrogen atom. This positional specification follows International Union of Pure and Applied Chemistry heteroaromatic naming conventions, where systematic numbering begins with the heteroatom and proceeds to minimize substituent locant values. The integration of these ring systems through a methyl bridge creates a complex tertiary amine structure, with the ethyl group completing the substitution pattern around the central nitrogen atom.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Molecular Contribution |
|---|---|---|
| Indene Ring System | 2,3-dihydro-1H-inden-5-yl | C₉H₉ |
| Pyridine Ring | pyridin-3-yl | C₅H₄N |
| Methyl Bridge | methyl | CH₂ |
| Ethylamine Group | ethanamine | C₂H₅N |
| Complete Structure | N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | C₁₇H₂₀N₂ |
Systematic versus Common Naming Conventions in Polycyclic Amine Derivatives
The nomenclature of polycyclic amine derivatives encompasses multiple systematic approaches, each serving specific purposes within chemical communication and database indexing. For 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine, the systematic International Union of Pure and Applied Chemistry approach provides the most comprehensive structural description, while alternative naming conventions offer varying degrees of structural specificity and practical utility.
Systematic nomenclature for complex amines follows established hierarchy principles, where functional groups are ranked according to International Union of Pure and Applied Chemistry precedence rules. In the case of tertiary amines like this compound, the nitrogen atom typically serves as the principal functional group, with aromatic and alicyclic substituents named as N-substituted derivatives. The systematic approach prioritizes the largest or most complex substituent as the parent structure, with remaining groups designated as N-substituents following alphabetical ordering principles.
Common naming conventions for polycyclic amine derivatives often employ abbreviated structural descriptors that emphasize specific ring systems or functional relationships. Research indicates that alternative naming systems may utilize simplified ring designations, such as "indanyl" for indene-derived substituents or "picolyl" for pyridin-3-ylmethyl groups. These common names, while less systematically rigorous, provide practical advantages in certain research contexts where structural relationships take precedence over complete systematic description.
The fusion nomenclature principles applicable to this compound demonstrate the complexity inherent in polycyclic system naming. Bridged and fused ring systems require specific nomenclature approaches that account for ring connectivity, degree of saturation, and substitution patterns. For indene derivatives, the systematic approach must accommodate both the aromatic benzene component and the partially saturated cyclopentene ring, leading to descriptors such as "2,3-dihydro-1H-indene" that specify the exact degree of hydrogenation.
| Naming Convention | Structural Emphasis | Example Application |
|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | Complete structural description | N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine |
| Substituent-Based | Functional group hierarchy | 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine |
| Ring-Focused | Polycyclic system emphasis | Indanyl-pyridylmethyl-ethylamine |
| Database Index | Chemical Abstracts Service conventions | 1153203-00-9 systematic index name |
Properties
IUPAC Name |
N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGVOUSCXFWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
- Starting Materials: The synthesis often begins with 2,3-dihydro-1H-indene and pyridine derivatives.
- Alkylation: The indene moiety is typically alkylated with a suitable pyridinylmethyl halide or equivalent.
- Amination: Introduction of the ethylamine group can be achieved through nucleophilic substitution or reductive amination.
Specific Synthetic Steps
- Step 1: Preparation of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methanol via coupling reactions.
- Step 2: Conversion of the alcohol to a suitable leaving group (e.g., halide).
- Step 3: Reaction with ethylamine to introduce the ethylamine group.
Experimental Conditions
The experimental conditions for similar compounds often involve the use of solvents like dichloromethane or toluene, with bases such as triethylamine or sodium hydroxide facilitating the reactions. Temperature control is crucial, with reactions typically conducted at room temperature or slightly elevated temperatures.
Purification and Characterization
Purification of the final product can be achieved through column chromatography using silica gel or alumina. Characterization involves spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm the structure and purity of the compound.
Data Tables
Table 1: Physical Properties of 2,3-Dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine
| Property | Value |
|---|---|
| CAS Number | 1153203-00-9 |
| Molecular Formula | C17H20N2 |
| Molecular Weight | 252.35 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Table 2: Synthetic Steps for Similar Compounds
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Coupling | Room Temperature, DCM, Base |
| 2 | Halogenation | Low Temperature, Halogen Source |
| 3 | Amination | Elevated Temperature, Ethylamine |
Research Findings and Challenges
While specific research findings on 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine are limited, the synthesis of similar indene derivatives often faces challenges related to regioselectivity and stereoselectivity. Optimization of reaction conditions and the choice of catalysts can significantly improve yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the ethylamine group to yield reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Structural Analogues
Compound 1 : 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ylamine (5-MAPDI, C₁₃H₁₉N)
- Key Differences: Replaces the pyridin-3-yl group with a methyl-substituted propane chain.
- Implications: Simpler structure may lower molecular weight (MW: 189.30 vs. ~258–263 for the target compound) and alter lipophilicity . Limited evidence suggests non-psychoactive properties, contrasting with pyridine-containing analogs that may target nicotinic receptors .
Compound 2 : (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine (C₁₆H₁₈N₂O)
- Key Differences :
- Replaces the indenyl group with a benzofuran ring (oxygen-containing heterocycle).
- Implications :
Compound 3 : 1-(2,3-Dihydro-1H-inden-5-yl)ethylamine
- Key Differences :
- Lacks the pyridin-3-yl group, substituting it with a simple ethyl chain.
- Simpler structure may improve metabolic stability but decrease target specificity .
Compound 4 : N-{Imidazo[1,2-a]pyridin-2-ylmethyl}-2,3-dihydro-1H-inden-5-amine (C₁₇H₁₇N₃)
- Key Differences :
- Replaces the pyridin-3-yl group with an imidazopyridine moiety.
Physicochemical Properties
- Lipophilicity : The target compound’s indenyl and pyridinyl groups balance lipophilicity, while benzofuran (Compound 2) and imidazopyridine (Compound 4) analogs introduce polar atoms, altering solubility.
- Bioavailability : Simpler amines (e.g., Compound 3) may exhibit better membrane permeability, whereas bulkier heterocycles (Compound 4) could limit absorption.
Pharmacological Potential
- Benzofuran Analog (Compound 2) : Benzofuran moieties are prevalent in antiviral and anticancer agents, implying possible therapeutic utility .
Biological Activity
2,3-Dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is an organic compound characterized by its unique structure, combining an indene ring with a pyridine moiety and an ethylamine group. Its molecular formula is CHN, and it has garnered attention for its potential biological activities, particularly in the context of cell survival and apoptosis pathways.
The primary biological activity of this compound is linked to its interaction with Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . This interaction is crucial as RIPK1 plays a significant role in regulating cell death pathways, particularly necroptosis. The binding affinity of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine to RIPK1 suggests that it may serve as a protective agent against necroptosis, thereby influencing cell survival under stress conditions.
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways:
- Cell Survival : By inhibiting RIPK1, the compound promotes cell survival in conditions that would typically lead to necroptosis.
- Inflammation : The modulation of RIPK1 activity may also influence inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
Research Findings
Recent studies have explored the biological implications of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : In a model of neurodegenerative disease, 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential application in treating conditions like Alzheimer's disease.
- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines through RIPK1 modulation.
Synthesis and Derivatives
The synthesis of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine typically involves:
- Formation of the Indene Ring : Cyclization of precursors under acidic or basic conditions.
- Coupling with Pyridine : Palladium-catalyzed cross-coupling methods are often employed.
- Introduction of Ethylamine Group : Final steps include amination reactions.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| [2,3-Dihydro-1H-indol-5-ylmethyl]amine | Indole instead of Pyridine | Different biological properties |
| [2,3-Dihydro-1H-inden-5-ylmethyl]amine | Lacks Pyridine | Simpler structure and activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of a pyridine derivative followed by coupling with a dihydroindenyl group. Palladium-catalyzed amination (e.g., Buchwald-Hartwig) or reductive amination may be employed, using solvents like toluene or DMF under inert atmospheres . Optimize yields by controlling temperature (e.g., 60–100°C), catalyst loading (e.g., 5–10 mol% Pd), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization is critical for isolating the final product .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm structural motifs (e.g., dihydroindenyl protons at δ 2.5–3.5 ppm, pyridine aromatic signals at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₆H₁₈N₂O, [M+H]⁺ expected m/z 255.1497) .
- HPLC with UV detection (λ ~260–280 nm) to assess purity (>95%) and monitor degradation products .
Q. How can researchers address discrepancies in spectral data (e.g., NMR or IR) during characterization?
- Methodological Answer : Cross-validate using complementary techniques (e.g., 2D NMR for ambiguous proton assignments) and compare with literature data for structurally analogous compounds . If inconsistencies persist, re-examine reaction conditions (e.g., solvent polarity, pH) that may influence tautomerism or conformational equilibria .
Advanced Research Questions
Q. What strategies can be employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd) toward targets like GPCRs or kinases .
- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes, leveraging the pyridine and dihydroindene moieties as key pharmacophores .
- Selectivity profiling : Screen against panels of related targets (e.g., kinase inhibitors) to identify off-target effects .
Q. How can computational methods (e.g., DFT) elucidate the compound’s electronic properties and reactivity?
- Methodological Answer : Conduct density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., amine lone pairs, aromatic π-systems) .
- Predict reaction pathways (e.g., amine alkylation energetics) and compare with experimental kinetics .
- Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy .
Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and oxidative stress (H₂O₂) .
- LC-MS/MS monitoring : Quantify degradation products (e.g., hydrolysis of the ethylamine group) over time .
- Stability-activity correlation : Compare pre- and post-stability bioassay results to identify critical degradation thresholds .
Q. How can structural modifications enhance the compound’s pharmacological profile (e.g., solubility or metabolic stability)?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonate) to improve aqueous solubility .
- Isosteric replacement : Substitute the pyridine ring with a pyrazine or triazine to modulate metabolic CYP450 interactions .
- Prodrug design : Mask the amine with acetyl or carbamate groups to enhance bioavailability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Request a Safety Data Sheet (SDS) from suppliers like American Elements, as specific toxicity data may be limited .
- Store under nitrogen at –20°C to prevent oxidation .
Data Interpretation and Reproducibility
Q. How should researchers resolve contradictions between theoretical predictions (e.g., DFT) and experimental results?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets) and validate assumptions (e.g., protonation states). Experimental replicates under standardized conditions (e.g., solvent purity, humidity control) are essential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
